molecular formula C22H20N6S2 B15005320 3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)

3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)

Cat. No.: B15005320
M. Wt: 432.6 g/mol
InChI Key: BRIYJTXUCCXKNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) is a complex organic compound that features an anthracene core linked through methanediylsulfanediyl bridges to two 4-methyl-4H-1,2,4-triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) typically involves multiple steps:

    Formation of the Anthracene Core: The anthracene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

    Introduction of Methanediylsulfanediyl Bridges: The methanediylsulfanediyl bridges are introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

    Attachment of 4-Methyl-4H-1,2,4-Triazole Moieties: The final step involves the formation of the triazole rings through cyclization reactions, typically using hydrazine derivatives and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole rings to their corresponding amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) depends on its specific application. In biological systems, it may interact with cellular components through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The compound’s photophysical properties can be exploited in imaging and sensing applications, where it acts as a fluorescent probe.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
  • 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Bismuth Iodide
  • 9,10-Anthracenediyl-bis(methylene)dimalonic acid

Uniqueness

3,3’-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole) is unique due to the presence of both methanediylsulfanediyl bridges and triazole moieties, which impart distinct chemical and physical properties. These features make it particularly suitable for applications requiring specific electronic, photophysical, or chemical reactivity characteristics.

Properties

Molecular Formula

C22H20N6S2

Molecular Weight

432.6 g/mol

IUPAC Name

4-methyl-3-[[10-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]anthracen-9-yl]methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C22H20N6S2/c1-27-13-23-25-21(27)29-11-19-15-7-3-5-9-17(15)20(18-10-6-4-8-16(18)19)12-30-22-26-24-14-28(22)2/h3-10,13-14H,11-12H2,1-2H3

InChI Key

BRIYJTXUCCXKNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1SCC2=C3C=CC=CC3=C(C4=CC=CC=C42)CSC5=NN=CN5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.